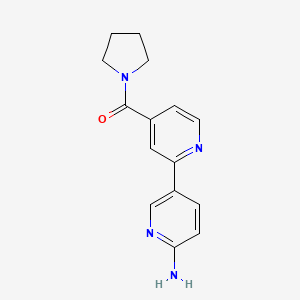![molecular formula C12H11N3O4S B5679930 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5679930.png)
2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to a class of organic molecules known for their diverse chemical and biological properties. These compounds are synthesized through various chemical reactions and have been studied for their molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves catalytic hydrogenation or heterocyclization processes. For example, catalytic hydrogenation has been used for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, using a novel Pd/C catalyst with high activity, selectivity, and stability (Zhang Qun-feng, 2008). Similarly, 1,3,4-thiadiazole derivatives have been synthesized from 2-(4-formyl-2-methoxyphenoxy)acetic acid through cyclization processes, demonstrating the versatility of methods available for synthesizing acetamide derivatives (M. Noolvi et al., 2016).
Molecular Structure Analysis
Molecular and solid-state structures of similar compounds have been characterized using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies reveal the triclinic, space group, and various geometric parameters, providing insights into the molecular conformation and intermolecular interactions (Rachida Rahmani et al., 2017).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including base-catalyzed ring transformations and reactions with Lewis acids, highlighting the reactivity of the thiazol and acetamide moieties. Such reactions can lead to the formation of different heterocyclic structures or derivatives with specific functional groups (A. Sápi et al., 1997).
Physical Properties Analysis
The physical properties, including melting points and solubility, are crucial for understanding the behavior of these compounds in various solvents and conditions. These properties are typically characterized through spectroscopic methods and contribute to the compound's application potential in different fields.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, define the utility of these compounds in chemical synthesis and potential biological applications. The antimicrobial and hypoglycemic activities of related derivatives underscore the significance of chemical properties in designing compounds with desired biological activities (Anna Pratima G. Nikaljea et al., 2012).
properties
IUPAC Name |
2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-19-6-11(16)14-12-13-10(7-20-12)8-3-2-4-9(5-8)15(17)18/h2-5,7H,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWVSMMYVZSTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679884.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide](/img/structure/B5679898.png)
![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5679900.png)
![5-(2-methoxybenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5679901.png)

![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-sulfonamide](/img/structure/B5679909.png)
![3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5679924.png)


![2-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5679958.png)
